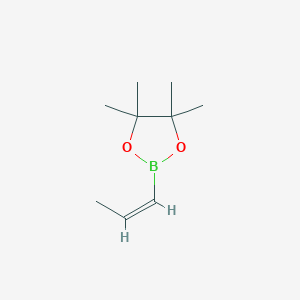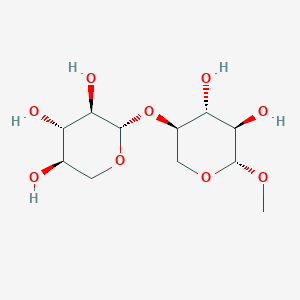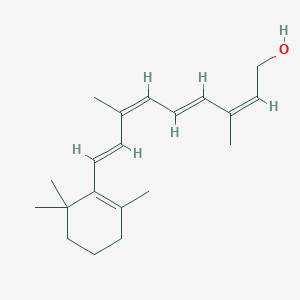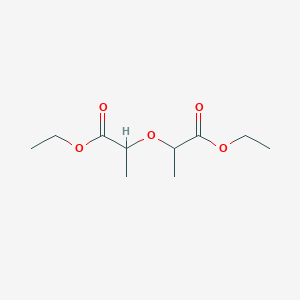
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolan
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of this compound has been reported through different methodologies, highlighting the versatility of its preparation. A notable process involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone, leading to compounds characterized by single crystal X-ray diffraction studies (Coombs et al., 2006). Another synthesis route involves the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with tetramethyl-1,3,2-dioxaborolane under nitrogen atmosphere, showcasing the compound's synthetic flexibility (Li & Wang, 2016).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been extensively studied, revealing insights into their crystalline forms and conformational characteristics. For instance, the crystal structure and vibrational properties of certain derivatives were examined through X-ray diffraction and DFT calculations, providing valuable information on their geometrical parameters and molecular conformations (Wu et al., 2021).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, serving as a precursor for further chemical transformations. It has been used in preparative synthesis via continuous flow, demonstrating its utility in the production of key propargylation reagents (Fandrick et al., 2012). The compound's reactivity and potential in synthetic chemistry underscore its importance in the development of new chemical entities.
Physical Properties Analysis
Physical properties such as boiling point, solubility, and purification methods have been detailed, providing essential information for handling and application in laboratory settings. The compound is characterized by specific physical data, including boiling points and solubility in organic solvents, highlighting its practical aspects in synthesis and chemical engineering (Ramachandran & Gagare, 2010).
Chemical Properties Analysis
The chemical properties of (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, including its reactivity and interactions, have been studied. Research has shown its effectiveness in various chemical reactions, underlining its significance in organic synthesis and material science. Its role as a catalyst and in the formation of complex molecules further demonstrates its wide-ranging applicability (Maki, Ishihara, & Yamamoto, 2006).
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Boronsäureester, einschließlich cis-1-Propenylboronsäure-Pinacolester, werden häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Dies ist eine Art von Palladium-katalysierter Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die in der organischen Synthese zur Herstellung von Biarylverbindungen weit verbreitet ist.
Protodeboronierung
Protodeboronierung von Pinacolestern von Boronsäuren, einschließlich cis-1-Propenylboronsäure-Pinacolester, ist ein Prozess, der in der wissenschaftlichen Literatur beschrieben wurde . Dieser Prozess beinhaltet die Entfernung der Bor-Einheit vom Boronsäureester, was in bestimmten synthetischen Sequenzen nützlich sein kann.
Anti-Markovnikov-Hydromethylierung von Alkenen
Die Protodeboronierung von Pinacolestern von Boronsäuren kann mit einer Matteson–CH2–Homologation kombiniert werden, um eine formale anti-Markovnikov-Alken-Hydromethylierung zu ermöglichen . Diese wertvolle Transformation wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .
Totalsynthese von δ-®-coniceine und Indolizidin 209B
Die Protodeboronierung von Pinacolestern von Boronsäuren wurde in der formalen Totalsynthese von δ-®-coniceine und Indolizidin 209B verwendet . Dies sind beides komplexe Naturstoffe, und die Möglichkeit, sie im Labor zu synthetisieren, ist eine bedeutende Leistung.
Herstellung von Sulfinamidderivaten
Phenylboronsäure-Pinacolester, eine Verbindung, die cis-1-Propenylboronsäure-Pinacolester ähnelt, wurde zur Herstellung von Sulfinamidderivaten verwendet . Es ist möglich, dass cis-1-Propenylboronsäure-Pinacolester in ähnlicher Weise verwendet werden könnte.
Pharmazeutisches Zwischenprodukt
Isopropylboronsäure-Pinacolester, eine weitere ähnliche Verbindung, wird als pharmazeutisches Zwischenprodukt verwendet . Angesichts der strukturellen Ähnlichkeit könnte cis-1-Propenylboronsäure-Pinacolester möglicherweise auf ähnliche Weise verwendet werden.
Wirkmechanismus
Target of Action
Similar compounds have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
Compounds with similar structures have been shown to inhibit the activation of stat3 . This inhibition can lead to a reduction in the transcription of STAT3-dependent genes, which can affect various cellular processes.
Biochemical Pathways
The stat3 pathway, which could be a potential target of this compound, plays a significant role in various biochemical pathways, including those involved in cell growth, apoptosis, and inflammation .
Pharmacokinetics
Fluorine substitution, which is a common modification in similar compounds, generally increases bioactivity, chemical and metabolic stabilization of the compounds by affecting logp and/or pka and steric properties of compounds .
Result of Action
Inhibition of the stat3 pathway, which could be a potential result of this compound’s action, can lead to a reduction in inflammation and cell proliferation .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMASWDWLENMV-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)







![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)
